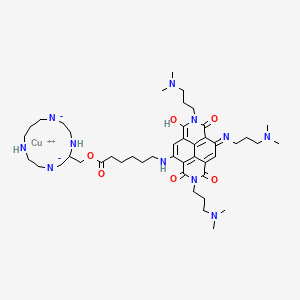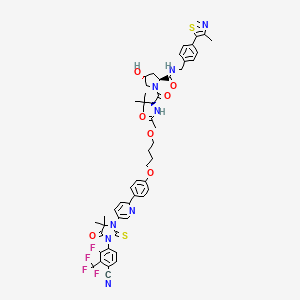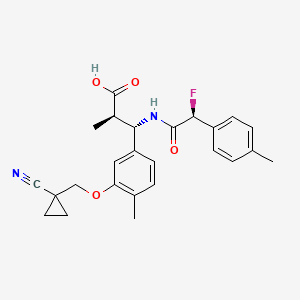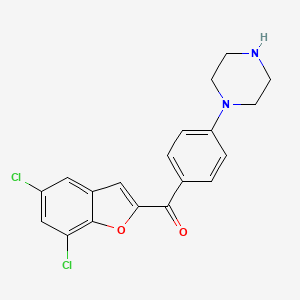
Anticancer agent 146
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 146, also known as Compound 1.19, is a necroptosis inducer that demonstrates significant anti-tumor efficacy. It has shown promising results in preclinical studies, particularly in the MDA-MB-231 mouse xenograft model . Necroptosis is a form of programmed cell death distinct from apoptosis, and it is characterized by the rupture of the plasma membrane and the release of cellular contents, which can trigger an immune response against cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 146 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: The core structure is typically synthesized through a series of condensation reactions.
Functional Group Modifications: Introduction of functional groups that enhance the compound’s biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency across batches.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 146 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that may enhance its anticancer activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s efficacy or reducing its toxicity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit different levels of anticancer activity and may be used to optimize the compound’s therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 146 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study necroptosis and its underlying mechanisms.
Biology: Investigated for its ability to induce necroptosis in various cancer cell lines, providing insights into cell death pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers that are resistant to traditional therapies.
Industry: Potentially used in the development of new anticancer drugs and formulations.
Wirkmechanismus
The mechanism of action of Anticancer agent 146 involves the induction of necroptosis, a form of programmed cell death. The compound targets specific molecular pathways, including the receptor-interacting protein kinase 1 (RIPK1) and mixed lineage kinase domain-like protein (MLKL). Upon activation, these proteins form a complex that disrupts the plasma membrane, leading to cell death and the release of cellular contents that can trigger an immune response against the tumor .
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 146 can be compared with other necroptosis inducers and anticancer agents, such as:
Necrostatin-1: A well-known inhibitor of RIPK1 that prevents necroptosis.
MLKL-IN-6: A mixed lineage kinase domain-like protein inhibitor that prevents MLKL phosphorylation and oligomerization.
CDDO-3P-Im: An orally active inhibitor of necroptosis with chemopreventive effects.
Uniqueness
What sets this compound apart is its specific targeting of the necroptosis pathway, which is less commonly exploited in cancer therapy compared to apoptosis. This unique mechanism makes it a promising candidate for treating cancers that are resistant to apoptosis-inducing agents.
Eigenschaften
Molekularformel |
C19H16Cl2N2O2 |
|---|---|
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
(5,7-dichloro-1-benzofuran-2-yl)-(4-piperazin-1-ylphenyl)methanone |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-14-9-13-10-17(25-19(13)16(21)11-14)18(24)12-1-3-15(4-2-12)23-7-5-22-6-8-23/h1-4,9-11,22H,5-8H2 |
InChI-Schlüssel |
LQXJAYOALUEPIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


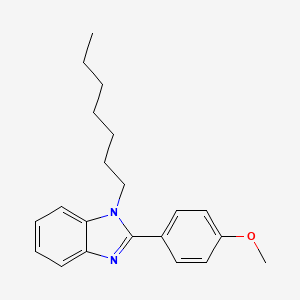
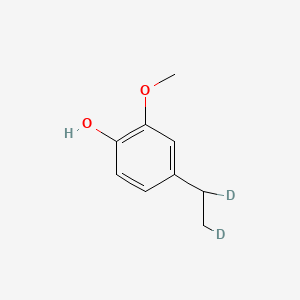

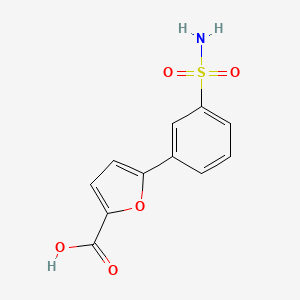
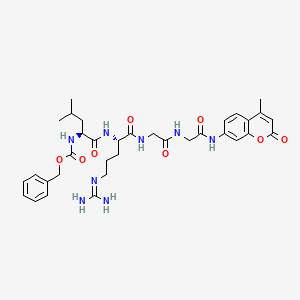
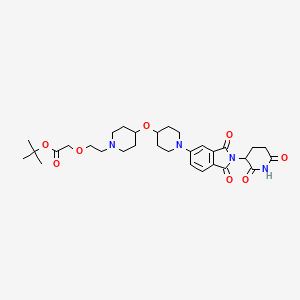
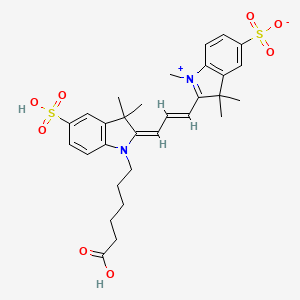
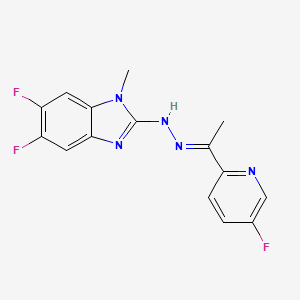
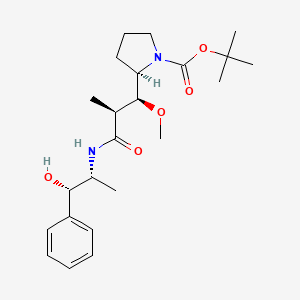
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
